2-Methyl-5-nitropyridin-3-amine
Overview
Description
2-Methyl-5-nitropyridin-3-amine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and an amino group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitropyridin-3-amine typically involves the nitration of 2-methylpyridine followed by amination. One common method includes the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the fifth position. This is followed by the reduction of the nitro group to an amino group using reagents such as tin and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of nitric acid to 2-methylpyridine under cooling to maintain the reaction temperature. The resulting nitro compound is then subjected to catalytic hydrogenation to yield the desired amine .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Ammonia or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitropyridin-3-amine is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-4-methyl-3-nitropyridine
- 5-Methyl-3-nitropyridin-2-amine
- 2-Amino-3-bromo-5-nitropyridine
Comparison: 2-Methyl-5-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methyl-3-nitropyridine, it has a different position of the nitro group, affecting its reactivity and interaction with biological targets. Similarly, 5-Methyl-3-nitropyridin-2-amine and 2-Amino-3-bromo-5-nitropyridine have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-methyl-5-nitropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGJOIAURNWIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677219 | |
Record name | 2-Methyl-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-61-3 | |
Record name | 2-Methyl-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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